9-Iodoanthracene

描述

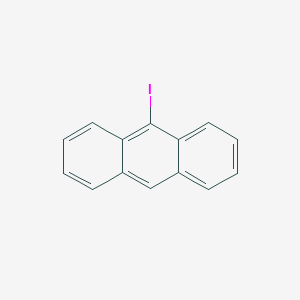

9-Iodoanthracene is an organic compound with the molecular formula C14H9I It is a derivative of anthracene, where an iodine atom is substituted at the 9th position of the anthracene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Iodoanthracene typically involves the iodination of anthracene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or iodic acid. The reaction is usually carried out in a solvent like acetic acid or chloroform under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale iodination reactions with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.

Coupling Reactions: It participates in cross-coupling reactions like the Sonogashira coupling, where it reacts with alkynes to form substituted anthracene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine in solvents like tetrahydrofuran or dimethylformamide.

Major Products:

- Substituted anthracenes

- Anthraquinone derivatives

- Various coupled products depending on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

Role as an Intermediate:

9-Iodoanthracene serves as a crucial intermediate in the synthesis of various complex organic molecules. It facilitates the formation of substituted anthracenes and anthraquinone derivatives through electrophilic substitution reactions, where the iodine atom acts as a leaving group. This property enables the introduction of diverse functional groups into the anthracene framework, making it a versatile building block in organic synthesis.

Synthetic Routes:

The following table summarizes key synthetic routes involving this compound:

| Reaction Type | Products | Notes |

|---|---|---|

| Electrophilic Substitution | Substituted Anthracenes | Utilizes iodine as a leaving group for functionalization. |

| Coupling Reactions | Various Coupled Products | Forms new carbon-carbon bonds with other reactants. |

Material Science

Organic Light-Emitting Diodes (OLEDs):

this compound is explored for its potential use in OLEDs due to its favorable photophysical properties. Its ability to emit light upon electrical excitation makes it a candidate for applications in display technologies.

Photophysical Properties:

Research indicates that this compound exhibits significant fluorescence and solvatochromic behavior, which are essential for developing molecular probes and sensors. The compound's behavior upon light absorption includes thermally activated intersystem crossing from the first excited singlet state to a triplet state, enhancing its utility in photochemical applications .

Photochemistry

Fluorescence Studies:

The derivatives of this compound are studied for their fluorescence properties, making them suitable for applications in sensors and imaging techniques. The compound's solvatochromic properties allow it to be used in environments with varying polarity, enhancing its applicability in diverse chemical contexts.

Medicinal Chemistry

Potential as a Pharmaceutical Building Block:

Research is ongoing to evaluate this compound's potential as a building block for pharmaceuticals and bioactive compounds. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting various biological pathways.

Case Studies:

Recent studies have investigated the synthesis of indole derivatives incorporating this compound, showcasing its versatility in medicinal chemistry. These derivatives have shown promising anticancer activity by targeting specific proteins involved in cancer cell growth and survival .

作用机制

The mechanism by which 9-Iodoanthracene exerts its effects largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it forms intermediates that lead to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

相似化合物的比较

9-Bromoanthracene: Similar in structure but with a bromine atom instead of iodine.

9,10-Dibromoanthracene: Contains two bromine atoms at the 9th and 10th positions.

1-Iodopyrene: Another iodoarene with different aromatic structure.

Uniqueness: 9-Iodoanthracene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated or chlorinated counterparts. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating various substitution and coupling reactions more efficiently.

生物活性

9-Iodoanthracene, a halogenated derivative of anthracene, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of an iodine atom at the 9-position of the anthracene backbone, which influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves halogenation reactions of anthracene derivatives. Various methods have been reported, including:

- Direct iodination using iodine or iodine monochloride in the presence of a catalyst.

- Metal-catalyzed cross-coupling reactions , where aryl iodides are formed from aryl halides.

For instance, one study utilized a palladium-catalyzed reaction to introduce iodine into the anthracene framework, achieving notable yields under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and disrupt cellular processes. The presence of the iodine atom enhances its electron-withdrawing properties, which can affect the binding affinity to nucleic acids. This intercalation can lead to:

- Inhibition of DNA replication : By disrupting the normal helical structure.

- Induction of apoptosis : Through the generation of reactive oxygen species (ROS) upon light activation.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Several studies have demonstrated its efficacy against various cancer cell lines. For example, it has shown potent cytotoxic effects on HepG2 cells (human liver cancer) and other tumor lines .

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways .

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on human hepatocellular carcinoma (HepG2) cells. The results showed that treatment with this compound led to a significant reduction in cell viability and induction of apoptosis as evidenced by increased levels of caspase-3 activity .

- Antimicrobial Activity : Another research focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, indicating strong antibacterial activity .

Data Table: Biological Activities of this compound

化学反应分析

Catalytic Halogen Exchange Reactions

9-Iodoanthracene undergoes Pd(I)-catalyzed halogen exchange with tetrabutylammonium bromide (TBAB) to yield 9-bromoanthracene. Key findings include:

- Mechanism : Oxidative addition of the Pd(I) dimer (Br-dimer 1) to generate a Pd(III) intermediate, followed by reductive elimination .

- Conditions : THF solvent, 35°C, 20 h, 25 mol% Pd catalyst .

- Yield : 77% conversion (Scheme S10) .

- Radical Exclusion : Reactions with hydrogen donors (1,4-cyclohexadiene or 9,10-dihydroanthracene) confirmed non-radical pathways via identical product yields .

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(I)-Br dimer | |

| Solvent | THF | |

| Temperature | 35°C | |

| Conversion | 77% |

Cross-Coupling Reactions

This compound participates in radical-mediated C–N bond formation under electrochemical or photochemical conditions:

- Electrocatalytic Coupling : Acts as a mediator in C–N coupling of N-protected aminobiphenyls to carbazoles. Key features :

- Photoredox Coupling : Enables aryl radical generation for coupling with aldehydes. Substrate scope includes π-extended systems (naphthalene, pyrene) .

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 1-Iodonaphthalene | Carbazole derivative | 42 | DMSO, 80°C, 6 h | |

| 1-Iodopyrene | Carbazole derivative | 27 | DMSO, 80°C, 6 h |

Photochemical Reactions

- Intersystem Crossing : Ultraviolet excitation leads to rapid S₁ → Tₙ intersystem crossing (rate: ) .

- Photodissociation : C–I bond cleavage occurs via two pathways:

- Quantum Yield : Near-unity for C–I bond rupture in cyclohexane .

Synthetic Methodologies

- Direct Iodination : 9-Aryl-10-iodoanthracene derivatives are synthesized via one-step iodination using amide-based agents (e.g., N-iodosuccinimide) .

| Substrate | Product | Yield (%) | Source |

|---|---|---|---|

| 9-Phenylanthracene | 9-Phenyl-10-iodoanthracene | 82 |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-Iodoanthracene in high purity?

The synthesis of this compound typically involves direct iodination of anthracene derivatives. A common method employs electrophilic aromatic substitution, where anthracene reacts with iodine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or I₂/HIO₃). Alternative approaches include halogen exchange reactions using 9-bromoanthracene as a precursor. For laboratory-scale synthesis, the use of phosphonium salts in Wittig-like reactions has been documented to yield high-purity products, with yields exceeding 80% under optimized conditions . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is recommended to remove unreacted iodine or byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the regioselectivity of iodination at the 9-position, as anthracene's symmetric structure produces distinct splitting patterns. Mass spectrometry (MS) provides molecular ion confirmation (m/z ≈ 330 for [M⁺]), while infrared (IR) spectroscopy identifies C-I stretches (~500 cm⁻¹). X-ray crystallography is recommended for definitive structural elucidation, particularly when studying crystalline derivatives. Thermogravimetric analysis (TGA) can further assess thermal stability .

Q. What safety precautions are essential when handling this compound in the laboratory?

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Respiratory Protection: Use P95 respirators for particulates or OV/AG-P99 cartridges if aerosolization occurs .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile iodine byproducts.

- Waste Disposal: Collect halogenated waste separately and adhere to institutional guidelines for halogenated aromatics. Refer to updated safety data sheets (SDS) for specific first-aid measures, including eye flushing protocols and emergency contacts .

Advanced Research Questions

Q. How does the stability of this compound vary under different thermal or photolytic conditions?

Thermal stability studies indicate that this compound decomposes above 200°C, releasing iodine vapors. Under UV light, it undergoes photolytic cleavage, forming anthracene radicals and iodine. Researchers should store the compound in amber vials at 2–8°C under inert gas (e.g., argon) to minimize degradation. Differential scanning calorimetry (DSC) is recommended to map phase transitions and decomposition thresholds .

Q. What methodological considerations are critical when employing this compound in palladium-catalyzed cross-coupling reactions?

Key factors include:

- Catalyst Selection: Pd(PPh₃)₄ or Pd₂(dba)₃ for Suzuki-Miyaura couplings; ensure ligand compatibility.

- Solvent Optimization: Use anhydrous toluene or THF to prevent hydrolysis of intermediates.

- Temperature Control: Maintain 80–110°C for efficient oxidative addition of the C-I bond.

- Iodide Scavengers: Additives like Ag₂O may improve yields by trapping iodide byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers resolve contradictions in reported safety data for this compound?

Discrepancies in toxicity classifications (e.g., IARC vs. ACGIH) arise from varying thresholds for carcinogenicity (≥0.1% in some guidelines). Prioritize recent SDS from reputable suppliers (e.g., Combi-Blocks) and cross-reference with peer-reviewed toxicology studies. Conduct in vitro assays (e.g., Ames test) to assess mutagenicity if conflicting data persist .

Q. What role does the enthalpy of sublimation (ΔsubH) play in the purification of this compound?

High ΔsubH values (~120 kJ/mol) indicate that sublimation requires precise temperature control. Vacuum sublimation at 150–180°C effectively separates this compound from non-volatile impurities. Thermodynamic data from NIST Chemistry WebBook should guide parameter optimization .

Q. Methodological Guidance

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) offers high sensitivity. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies iodine content at trace levels. Validate methods using deuterated internal standards (e.g., 9-Bromoanthracene-d9) to correct for matrix effects .

Q. How can researchers mitigate challenges in regioselective functionalization of this compound?

The 9-position's steric hindrance limits electrophilic substitution. For further derivatization, employ directed ortho-metalation strategies using strong bases (e.g., LDA) or transition-metal catalysis. Computational modeling (DFT) can predict reactive sites and guide synthetic planning .

属性

IUPAC Name |

9-iodoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUUUHEJQHRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306690 | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22362-86-3 | |

| Record name | 22362-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。